1,4-Dimethoxy-2-(1-phenylethyl)benzene
Overview
Description
1,4-Dimethoxy-2-(1-phenylethyl)benzene: is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol . It is a derivative of benzene, characterized by the presence of two methoxy groups and a phenylethyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-(1-phenylethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1,4-dimethoxybenzene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethoxy-2-(1-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,4-Dimethoxy-2-(1-phenylethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-(1-phenylethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and phenylethyl moiety allow it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant effects . Additionally, its structure enables it to interact with cellular membranes, influencing cell signaling pathways and potentially leading to therapeutic effects .
Comparison with Similar Compounds
1,2-Dimethoxybenzene: Another isomer of dimethoxybenzene, it has methoxy groups at the 1 and 2 positions.
1,3-Dimethoxybenzene: This isomer has methoxy groups at the 1 and 3 positions and is used similarly in organic synthesis.
Uniqueness of 1,4-Dimethoxy-2-(1-phenylethyl)benzene: The presence of the phenylethyl group in this compound distinguishes it from other dimethoxybenzene isomers. This structural feature imparts unique chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,4-dimethoxy-2-(1-phenylethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12(13-7-5-4-6-8-13)15-11-14(17-2)9-10-16(15)18-3/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPVTIUOTBXDRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482567 | |
Record name | 1,4-Dimethoxy-2-(1-phenylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30089-62-4 | |
Record name | 1,4-Dimethoxy-2-(1-phenylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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